molecular formula C20H22O6 B13797231 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone CAS No. 55919-72-7

1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone

Cat. No.: B13797231
CAS No.: 55919-72-7
M. Wt: 358.4 g/mol
InChI Key: UFABOERRPFSOJD-UHFFFAOYSA-N
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Description

1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone is a complex acetophenone derivative characterized by multiple methoxy and acetyl substituents on its phenyl rings. The molecule consists of two interconnected phenyl rings: one substituted with 2,3-dimethoxy and 5-acetyl groups, and the other with 4,5-dimethoxy groups. Such compounds are often synthesized via Friedel-Crafts acetylation or coupling reactions involving methoxy-substituted benzene precursors, as seen in related hydroxyacetophenone syntheses .

Properties

CAS No.

55919-72-7

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

1-[3-(5-acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone

InChI

InChI=1S/C20H22O6/c1-11(21)13-7-15(19(25-5)17(9-13)23-3)16-8-14(12(2)22)10-18(24-4)20(16)26-6/h7-10H,1-6H3

InChI Key

UFABOERRPFSOJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)OC)C2=C(C(=CC(=C2)C(=O)C)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone typically involves several steps:

Chemical Reactions Analysis

1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone undergoes various chemical reactions:

Scientific Research Applications

Biological Applications

  • Anticancer Activity :
    • Several studies have investigated the anticancer properties of 1-[3-(5-acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, research indicates that the compound can induce apoptosis in leukemia cells through the activation of caspase pathways .
    • A study conducted by the National Cancer Institute highlighted its potential as a therapeutic agent against specific types of tumors, emphasizing its role in targeting cancer cell metabolism .
  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to the presence of multiple methoxy groups that enhance electron donation capabilities .
    • Research has shown that it can scavenge free radicals effectively, making it a candidate for developing nutraceuticals aimed at preventing oxidative damage.
  • Anti-inflammatory Effects :
    • In vitro studies suggest that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .

Material Science Applications

  • Photonic Materials :
    • The compound's unique chemical structure allows it to be used in developing photonic materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
    • Studies have demonstrated that incorporating this compound into polymer matrices can enhance the optical properties of the resulting materials.
  • Polymer Composites :
    • Research has explored the use of this compound in creating polymer composites with improved mechanical and thermal properties. The compound acts as a plasticizer and stabilizer when blended with various polymers .

Case Studies

StudyFocusFindings
National Cancer Institute StudyAnticancer ActivityDemonstrated significant apoptosis induction in leukemia cells.
Antioxidant Activity ResearchOxidative StressShowed effective free radical scavenging abilities.
Inflammatory Response StudyAnti-inflammatory EffectsInhibited cytokine production in macrophages.
Photonic Materials ResearchOptoelectronic ApplicationsEnhanced optical properties when used in polymer matrices.

Mechanism of Action

The mechanism of action of 1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The target compound’s lack of hydroxyl groups and abundance of methoxy substituents likely result in higher logP values compared to acetosyringone or hydroxy-substituted analogs .
  • Reactivity: The absence of hydroxyl groups reduces susceptibility to oxidation and alkaline degradation. For example, lignin model compounds with hydroxyl-adjacent β-O-4 bonds (e.g., 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone) undergo rapid cleavage in alkaline media, whereas methoxy-rich analogs like the target compound may resist such reactions .
  • Synthetic Complexity: The synthesis of multi-methoxy acetophenones often requires protective group strategies, as seen in the preparation of 1-(5-amino-2,4-dihydroxyphenyl)ethanone via nitro reduction .

Physicochemical and Spectroscopic Properties

While specific data for the target compound is unavailable, inferences can be drawn from analogs:

  • Melting Points: Hydroxyacetophenones like 1-(5-amino-2,4-dihydroxyphenyl)ethanone exhibit melting points of 137–142°C , whereas methoxy-rich derivatives (e.g., 1-[3-(chloromethyl)-2-hydroxy-5-methoxyphenyl]ethanone) melt at 71°C . The target compound’s melting point is expected to fall within this range, influenced by crystallinity from methoxy groups.
  • Spectroscopy : IR and NMR spectra would show characteristic acetyl C=O stretches (~1700 cm⁻¹) and methoxy proton signals (δ 3.7–3.9 ppm) .

Biological Activity

1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple methoxy groups and an acetyl moiety. Its chemical formula can be represented as follows:

C19H20O5\text{C}_{19}\text{H}_{20}\text{O}_{5}

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which can neutralize free radicals. In vitro studies have shown that derivatives with methoxy substitutions have IC50 values ranging from 20 to 50 µM in various assays measuring oxidative stress .

Anticancer Properties

Several studies have evaluated the anticancer activity of related compounds. For instance, derivatives of dimethoxyphenyl ethanones have been tested against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the induction of apoptosis via mitochondrial pathways, with IC50 values reported in the low micromolar range (10-30 µM) for significant growth inhibition .

Anti-inflammatory Effects

Compounds structurally similar to this compound have demonstrated anti-inflammatory effects by inhibiting nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The IC50 values for these activities typically range from 15 to 25 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding the biological activity of this compound. Key observations include:

  • Methoxy Substituents : The presence of multiple methoxy groups enhances lipophilicity and biological activity.
  • Acetyl Group : The acetyl moiety contributes to increased cytotoxicity against cancer cells.
  • Phenyl Rings : The arrangement and substitution on phenyl rings significantly impact the compound's interaction with biological targets.

Study 1: Anticancer Activity

A study published in 2023 investigated the anticancer properties of various acetophenone derivatives, including those similar to our compound. The results indicated that specific substitutions on the phenyl ring led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) with an observed IC50 value of approximately 12 µM .

Study 2: Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory potential of methoxy-substituted phenolic compounds. It was found that these compounds could reduce pro-inflammatory cytokine production in human cell lines, showcasing their therapeutic potential for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50 Value (µM)Reference
AntioxidantDPPH Radical Scavenging20-50
Anticancer (MCF-7)Cell Viability Assay~12
Anti-inflammatoryNO Production Inhibition15-25

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